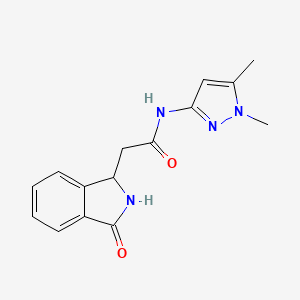![molecular formula C18H20FN5O B11130820 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11130820.png)
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that features an indole ring substituted with a fluorine atom, a pyrimidine ring, and a butanamide chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor . The pyrimidine ring is then attached through nucleophilic substitution reactions, and the butanamide chain is introduced via amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(6-Fluor-1H-indol-1-yl)ethyl]-4-(2-Pyrimidinylamino)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitution: Das Fluoratom am Indolring kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: m-CPBA, Essigsäure, Raumtemperatur.
Reduktion: Pd/C, Wasserstoffgas, Raumtemperatur bis zu erhöhten Temperaturen.
Substitution: Nukleophile (Amine, Thiole), polare aprotische Lösungsmittel (DMF, DMSO), erhöhte Temperaturen.
Hauptprodukte
Oxidation: Oxindolderivate.
Reduktion: Defluorierte oder hydrierte Produkte.
Substitution: Substituierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
N-[2-(6-Fluor-1H-indol-1-yl)ethyl]-4-(2-Pyrimidinylamino)butanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von N-[2-(6-Fluor-1H-indol-1-yl)ethyl]-4-(2-Pyrimidinylamino)butanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Indolring kann mit verschiedenen Rezeptoren und Enzymen interagieren und deren Aktivität modulieren. Das Fluoratom kann die Bindungsaffinität und Selektivität verbessern, indem es starke Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen bildet . Der Pyrimidinring kann die biologische Aktivität der Verbindung durch Interaktion mit Nukleinsäuren und Proteinen zusätzlich beeinflussen .
Wirkmechanismus
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions . The pyrimidine ring can further contribute to the compound’s biological activity by interacting with nucleic acids and proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[2-(6-Chlor-1H-indol-1-yl)ethyl]-4-(2-Pyrimidinylamino)butanamid: Ähnliche Struktur, aber mit einem Chloratom anstelle von Fluor.
N-[2-(6-Brom-1H-indol-1-yl)ethyl]-4-(2-Pyrimidinylamino)butanamid: Ähnliche Struktur, aber mit einem Bromatom anstelle von Fluor.
N-[2-(6-Methyl-1H-indol-1-yl)ethyl]-4-(2-Pyrimidinylamino)butanamid: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Fluor.
Einzigartigkeit
N-[2-(6-Fluor-1H-indol-1-yl)ethyl]-4-(2-Pyrimidinylamino)butanamid ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine biologische Aktivität und Bindungsaffinität im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten deutlich verbessern kann .
Eigenschaften
Molekularformel |
C18H20FN5O |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H20FN5O/c19-15-5-4-14-6-11-24(16(14)13-15)12-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-6,8-9,11,13H,1,3,7,10,12H2,(H,20,25)(H,21,22,23) |
InChI-Schlüssel |
IQDFABAZSUOSEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCN2C=CC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B11130740.png)
![2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11130748.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130750.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130775.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130777.png)
![2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130784.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B11130789.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11130793.png)
![4-[(4-butoxyphenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130795.png)
![1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11130799.png)
![N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11130815.png)

